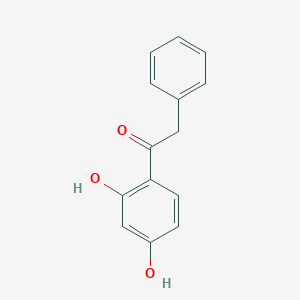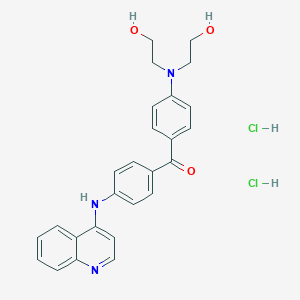
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride, also known as BHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been found to have antimicrobial properties and has shown potential in the treatment of bacterial and viral infections.
Mechanism Of Action
The mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have antioxidant properties and has been found to reduce oxidative stress in cells.
Advantages And Limitations For Lab Experiments
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has several advantages and limitations for lab experiments. One of the advantages of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its stability, which makes it suitable for long-term storage and use in experiments. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is also soluble in water, which makes it easy to dissolve and use in experiments. However, one of the limitations of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its toxicity, which can limit its use in certain experiments. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. One area of research is the development of more efficient synthesis methods for (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. This information could help to further elucidate the mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride and identify potential therapeutic targets. Additionally, further research is needed to investigate the potential use of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride in the treatment of neurodegenerative diseases and viral and bacterial infections.
Synthesis Methods
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can be synthesized using various methods. One of the most common methods is the reaction of 4-(4-aminophenyl)quinoline with 4-(2-chloroethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride dihydrochloride.
properties
CAS RN |
133041-52-8 |
|---|---|
Product Name |
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride |
Molecular Formula |
C26H27Cl2N3O3 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;dihydrochloride |
InChI |
InChI=1S/C26H25N3O3.2ClH/c30-17-15-29(16-18-31)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,30-31H,15-18H2,(H,27,28);2*1H |
InChI Key |
BPDRVDYHPQHPIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Other CAS RN |
133041-52-8 |
synonyms |
[4-(bis(2-hydroxyethyl)amino)phenyl]-[4-(quinolin-4-ylamino)phenyl]met hanone dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



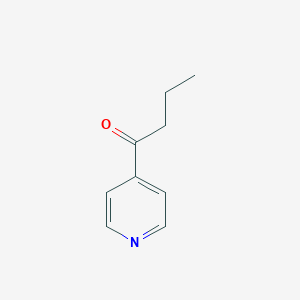
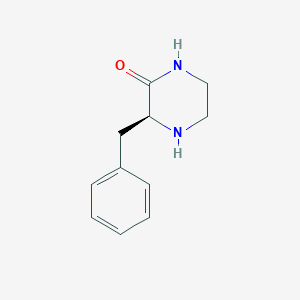
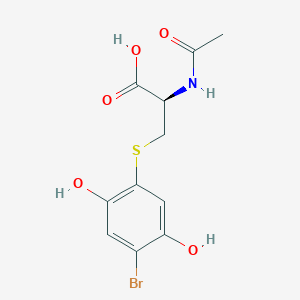
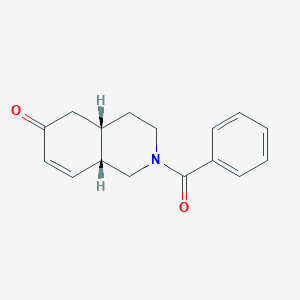
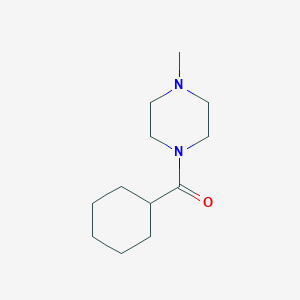
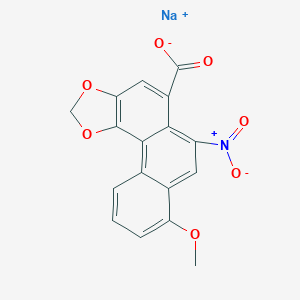

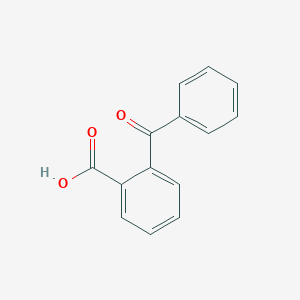
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
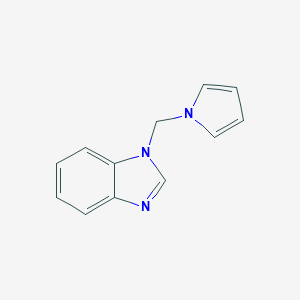
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
